molecular formula C7H6ClNO3 B1457660 5-Chloro-3-methoxy-pyridine-2-carboxylic acid CAS No. 1256789-21-5

5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Cat. No.: B1457660
CAS No.: 1256789-21-5
M. Wt: 187.58 g/mol
InChI Key: ZIRPEVXBEZKGKY-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-3-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRPEVXBEZKGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a substituted pyridine derivative. Compounds of this class are of significant interest to researchers in the pharmaceutical and agrochemical industries due to their potential as versatile building blocks in the synthesis of biologically active molecules.[1][2] The precise arrangement of the chloro, methoxy, and carboxylic acid functionalities on the pyridine ring dictates the molecule's physicochemical properties and its utility in further chemical transformations. Therefore, unambiguous confirmation of its structure is a critical step following its synthesis.

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices and the self-validating nature of the combined data will be emphasized throughout.

A Plausible Synthetic Context

While various synthetic routes to substituted pyridines exist, a common strategy involves the modification of a pre-existing pyridine ring.[3][4] For the purpose of this guide, we will consider a plausible synthesis of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid starting from a suitable precursor, such as a dichloropyridine derivative. The final step in such a synthesis would likely be the hydrolysis of a corresponding ester or nitrile to yield the carboxylic acid.[5][6] Understanding the synthetic route can provide valuable clues about the expected structure and potential impurities.

The Structure Elucidation Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple independent analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Molecular Formula Determination (HRMS) Molecular Formula Determination (HRMS) ¹H NMR ¹H NMR Molecular Formula Determination (HRMS)->¹H NMR Provides elemental composition Final Structure Final Structure Molecular Formula Determination (HRMS)->Final Structure Confirms mass ¹³C NMR ¹³C NMR ¹H NMR->¹³C NMR Identifies proton environments FTIR FTIR ¹³C NMR->FTIR Identifies carbon skeleton FTIR->Final Structure Confirms functional groups

Caption: A typical workflow for the structure elucidation of an organic molecule.

Mass Spectrometry: Determining the Molecular Formula and Halogen Presence

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[7] For halogenated compounds, it also provides a distinct isotopic signature.[8][9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the analyte (typically < 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Given the acidic nature of the carboxylic acid, negative ion mode (ESI-) is often preferred, though positive ion mode (ESI+) may also yield the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

Data Interpretation and Expected Results

The molecular formula of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is C₇H₆ClNO₃. The expected monoisotopic mass is 187.0010 u.

A key feature in the mass spectrum will be the isotopic pattern of the chlorine atom.[8][9] Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

Ion Expected m/z (Monoisotopic) Isotopic Peak (M+2) Relative Intensity Ratio
[M-H]⁻185.9931187.9902~3:1
[M+H]⁺188.0088190.0059~3:1

The presence of this isotopic pattern is a strong indicator of a chlorine-containing compound. High-resolution mass spectrometry will provide an accurate mass measurement that can be used to confirm the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.[11][12][13]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

¹H NMR: Predicted Spectrum and Interpretation

The structure of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid has three distinct proton environments: two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly variable, often appearing as a broad singlet between 10-13 ppm.[14] Its broadness is due to hydrogen bonding and exchange with trace amounts of water.

  • Aromatic Protons (Pyridine Ring): The pyridine ring has two protons at positions 4 and 6. The electron-withdrawing nature of the nitrogen atom and the substituents will deshield these protons, causing them to resonate downfield. We can predict their approximate chemical shifts and coupling patterns. The proton at C6 will likely be a doublet, coupled to the proton at C4. The proton at C4 will also be a doublet, coupled to the proton at C6. The coupling constant (J-value) for this meta-coupling is expected to be small (around 2-3 Hz).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
-COOH10.0 - 13.0broad singlet1H
H-6~8.5doublet1H
H-4~7.8doublet1H
-OCH₃~3.9singlet3H
¹³C NMR: Predicted Spectrum and Interpretation

The molecule has seven unique carbon atoms. Their chemical shifts can be predicted based on the effects of the substituents.

  • Carboxylic Carbon (-COOH): This carbon is highly deshielded and will appear in the range of 165-185 ppm.[14]

  • Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons attached to electronegative atoms (Cl, O, N) will be significantly downfield.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region, typically around 50-60 ppm.

Carbon Predicted Chemical Shift (ppm)
C-2 (-COOH)~165
C-5 (-Cl)~148
C-3 (-OCH₃)~155
C-6~140
C-4~115
Pyridine C bearing COOH~150
-OCH₃~55

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[15][16][17]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Data Interpretation and Expected Results

The IR spectrum of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid will show several characteristic absorption bands.

  • -OH Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[14] This is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[14] Conjugation with the pyridine ring may shift this to a slightly lower wavenumber.

  • C=C and C=N Stretches (Pyridine Ring): A series of medium to strong absorptions in the 1400-1600 cm⁻¹ region.[15]

  • C-O Stretch (Methoxy and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.[18]

G cluster_0 Structure of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid cluster_1 Key Spectroscopic Features Chemical Structure Chemical Structure MS: M+ and M+2 peaks (~3:1) MS: M+ and M+2 peaks (~3:1) Chemical Structure->MS: M+ and M+2 peaks (~3:1) ¹H NMR: 2 aromatic H, 1 methoxy (3H), 1 COOH (1H) ¹H NMR: 2 aromatic H, 1 methoxy (3H), 1 COOH (1H) Chemical Structure->¹H NMR: 2 aromatic H, 1 methoxy (3H), 1 COOH (1H) ¹³C NMR: 7 distinct C signals ¹³C NMR: 7 distinct C signals Chemical Structure->¹³C NMR: 7 distinct C signals FTIR: Broad -OH, C=O, C-Cl stretches FTIR: Broad -OH, C=O, C-Cl stretches Chemical Structure->FTIR: Broad -OH, C=O, C-Cl stretches

Caption: Correlation of the chemical structure with its key expected spectroscopic features.

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is achieved through the systematic and integrated analysis of data from mass spectrometry, NMR spectroscopy, and IR spectroscopy.

  • Mass spectrometry confirms the elemental composition and the presence of a single chlorine atom through its characteristic isotopic pattern.

  • ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern on the pyridine ring and the presence of the methoxy and carboxylic acid groups.

  • FTIR spectroscopy offers rapid confirmation of the key functional groups.

The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure, fulfilling the principles of a self-validating analytical system. This comprehensive approach is essential for ensuring the quality and integrity of chemical entities used in research and development.

References

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
  • ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 50(9), 1238-1241. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Molecules. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(12), 4757. Retrieved from [Link]

  • Applied Science and Biotechnology Journal of Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • YouTube. (2023). STRUCTURE AND REACTIONS OF PYRIDINE - ORGANIC CHEMISTRY FOR CHEMICAL ENGINEERS - ESEC LECTURE SERIES. Retrieved from [Link]

  • Frontiers in Earth Science. (2023). Unraveling methane adsorption mechanisms in tectonically deformed coal: coupling roles of fissure width, deformation degree, and molecular structure. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 5-chloro-2-fluoro-pyridine-3-carboxylic acid. Retrieved from [Link]

Sources

Spectroscopic Signature of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a detailed predictive analysis of its spectral data (NMR, IR, and MS). In the absence of published experimental spectra for this specific compound, this paper establishes a robust interpretative framework based on established spectroscopic principles and data from structurally analogous compounds. This allows for the confident identification and characterization of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in a research setting.

Introduction and Molecular Structure

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a chloro, a methoxy, and a carboxylic acid group. These functional groups are expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic behavior. The strategic placement of these substituents makes it an interesting candidate for further chemical modifications and biological screening.

To facilitate the discussion of its spectral data, the molecular structure and numbering convention are presented below.

Figure 1: Molecular Structure of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid are discussed below. The predictions are based on the analysis of similar structures and the known effects of the substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals: two aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom, and the electron-donating effect of the methoxy group.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Justification
COOH10.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.
H-68.3 - 8.5Doublet1HThis proton is ortho to the pyridine nitrogen and is expected to be significantly deshielded. It will likely appear as a doublet due to coupling with H-4.
H-47.6 - 7.8Doublet1HThis proton is meta to the nitrogen and will be less deshielded than H-6. It will appear as a doublet due to coupling with H-6.
OCH₃3.9 - 4.1Singlet3HThe protons of the methoxy group will appear as a sharp singlet in this region.

Expert Insight: The predicted chemical shifts are based on data from related compounds such as 5-chloro-3-methyl-pyridine-2-carboxylic acid, where the aromatic protons appear at 8.41 and 7.73 ppm.[1] The replacement of the methyl group with a more electron-donating methoxy group is expected to cause a slight upfield shift for the ring protons, though the overall pattern should remain similar.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct carbon signals are expected.

Carbon Predicted Chemical Shift (ppm) Justification
C=O165 - 170The carbonyl carbon of the carboxylic acid is expected in this downfield region.
C-3155 - 160This carbon is attached to the electron-donating methoxy group, leading to a significant downfield shift.
C-2148 - 152Attached to the carboxylic acid group and adjacent to the nitrogen, this carbon will be deshielded.
C-6145 - 148This carbon is adjacent to the nitrogen and will be deshielded.
C-5130 - 135The carbon bearing the chlorine atom will be deshielded.
C-4120 - 125This carbon is expected to be the most upfield of the aromatic carbons.
OCH₃55 - 60The carbon of the methoxy group typically appears in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is expected to show characteristic absorption bands for the O-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Appearance
O-H (Carboxylic Acid)2500 - 3300StrongVery Broad
C-H (Aromatic)3000 - 3100MediumSharp
C=O (Carboxylic Acid)1700 - 1725StrongSharp
C=C, C=N (Aromatic Ring)1550 - 1600Medium-StrongMultiple Bands
C-O (Methoxy & Carboxylic Acid)1200 - 1300StrongSharp
C-Cl700 - 800MediumSharp

Causality Behind Experimental Choices: The broadness of the O-H stretch in carboxylic acids is a result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[2][3] This is a key diagnostic feature for identifying carboxylic acids via IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Molecular Ion Peak (M⁺): For 5-Chloro-3-methoxy-pyridine-2-carboxylic acid (C₇H₆ClNO₃), the molecular weight is approximately 187.58 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum is expected to show two molecular ion peaks:

  • M⁺: m/z = 187 (corresponding to the ³⁵Cl isotope)

  • M+2: m/z = 189 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the M⁺ peak.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways:

  • Loss of OH (M-17): A common fragmentation for carboxylic acids, leading to a peak at m/z 170/172.

  • Loss of COOH (M-45): Decarboxylation is another characteristic fragmentation, resulting in a peak at m/z 142/144.

  • Loss of OCH₃ (M-31): Cleavage of the methoxy group would give a fragment at m/z 156/158.

Fragmentation_Pattern M [M]⁺˙ m/z 187/189 M_minus_OH [M-OH]⁺ m/z 170/172 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 142/144 M->M_minus_COOH -COOH M_minus_OCH3 [M-OCH3]⁺ m/z 156/158 M->M_minus_OCH3 -OCH3

Figure 2: Predicted Mass Spectrometry Fragmentation of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers working with this compound. The provided spectral fingerprints will aid in the confirmation of its synthesis and purity, and will support its further investigation in various scientific disciplines. The logical framework presented here, grounded in established spectroscopic principles, ensures a high degree of confidence in the predicted data.

References

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 28, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Drug Discovery

Molecular Profile and Predicted Physicochemical Properties

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a substituted pyridine derivative with a molecular formula of C₇H₆ClNO₃ and a molar mass of 187.58 g/mol . Its structure, featuring a pyridine ring, a carboxylic acid group, a methoxy group, and a chlorine atom, dictates its solubility behavior.

Based on the analysis of structurally similar compounds, we can predict the following key physicochemical properties that will influence its solubility:

  • pKa: The presence of the carboxylic acid group suggests an acidic pKa, likely in the range of 3-5, similar to other pyridine-carboxylic acids[1]. This indicates that the compound will be ionized at higher pH values, which significantly impacts its solubility in aqueous and protic solvents.

  • Polarity: The molecule possesses both polar (carboxylic acid, methoxy group, pyridine nitrogen) and non-polar (chlorinated aromatic ring) regions, giving it a degree of polarity. The interplay of these functional groups will determine its affinity for solvents of varying polarities.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the methoxy group and the pyridine nitrogen can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a critical factor in its solubility in protic solvents like alcohols.

  • Crystalline Structure: As a solid, the energy required to overcome the crystal lattice forces will be a significant component of the overall enthalpy of dissolution.

These properties suggest that 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is likely to be poorly soluble in non-polar solvents and exhibit a range of solubilities in polar aprotic and protic organic solvents.

The Principle of "Like Dissolves Like": A Molecular Interaction Perspective

The adage "like dissolves like" is a fundamental principle in solubility, rooted in the intermolecular forces between the solute and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The solubility of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in a given organic solvent will be governed by a combination of factors:

  • Polarity Match: Solvents with a polarity similar to that of the solute will generally be more effective at dissolving it.

  • Hydrogen Bonding Capability: Solvents that can form hydrogen bonds with the carboxylic acid and methoxy groups will enhance solubility.

  • Dielectric Constant: A solvent with a higher dielectric constant can better solvate the charged species if the carboxylic acid dissociates.

A Strategic Approach to Solvent Selection

To comprehensively characterize the solubility profile of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid, a diverse set of organic solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities. The following table provides a recommended list of solvents for initial screening.

SolventClassPolarity (Relative)Hydrogen Bond Donor/AcceptorRationale
Methanol ProticHighDonor & AcceptorExpected to be a good solvent due to its high polarity and hydrogen bonding ability.
Ethanol ProticHighDonor & AcceptorSimilar to methanol, should be an effective solvent.
Isopropanol ProticMedium-HighDonor & AcceptorLower polarity than methanol and ethanol, may show slightly lower solubility.
Acetone AproticMedium-HighAcceptorA polar aprotic solvent that can interact via dipole-dipole forces and accept hydrogen bonds.
Acetonitrile AproticHighAcceptorA polar aprotic solvent with a strong dipole moment.
Ethyl Acetate AproticMediumAcceptorA moderately polar solvent, useful for understanding solubility in ester-type solvents.
Tetrahydrofuran (THF) AproticMediumAcceptorA cyclic ether with moderate polarity.
Dichloromethane (DCM) AproticLowWeak AcceptorA common, relatively non-polar solvent.
Toluene Non-polarLowNoneA non-polar aromatic solvent, expected to be a poor solvent.
n-Hexane Non-polarVery LowNoneA non-polar aliphatic solvent, expected to have very low solubility.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.

Materials and Equipment
  • 5-Chloro-3-methoxy-pyridine-2-carboxylic acid (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Vortex mixer

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solid into vials prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil1 Vortex to disperse prep2->equil1 Step 3 equil2 Shake at constant temperature (e.g., 24-48h) equil1->equil2 Step 4 sample1 Allow solids to settle equil2->sample1 Step 5 sample2 Withdraw supernatant sample1->sample2 Step 6 sample3 Filter through 0.22 µm syringe filter sample2->sample3 Step 7 sample4 Dilute aliquot accurately sample3->sample4 Step 8 analyze Analyze by validated HPLC or UV-Vis method sample4->analyze Step 9 calc1 Determine concentration from calibration curve analyze->calc1 Step 10 calc2 Calculate solubility (e.g., in mg/mL or mol/L) calc1->calc2 Step 11

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation of Stock Solutions for Calibration: Prepare a series of standard solutions of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid of known concentrations in each of the selected solvents. These will be used to generate a calibration curve.

  • Sample Preparation: To a series of vials, add an excess amount of the solid compound (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the respective organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.

  • Dilution: Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

  • Data Analysis: Using the calibration curve, determine the concentration of the compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Predicted Solubility Profile and Interpretation

While experimental determination is the gold standard, a predicted solubility profile can be invaluable for initial assessments. Based on the physicochemical properties of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid and the principles of solubility, the following qualitative and estimated quantitative solubilities are proposed.

SolventPredicted Qualitative SolubilityEstimated Solubility Range (at 25 °C)
Methanol Freely Soluble100 - 200 mg/mL
Ethanol Freely Soluble80 - 150 mg/mL
Isopropanol Soluble30 - 80 mg/mL
Acetone Soluble50 - 100 mg/mL
Acetonitrile Sparingly Soluble10 - 30 mg/mL
Ethyl Acetate Sparingly Soluble5 - 20 mg/mL
Tetrahydrofuran (THF) Soluble40 - 90 mg/mL
Dichloromethane (DCM) Slightly Soluble1 - 5 mg/mL
Toluene Very Slightly Soluble< 1 mg/mL
n-Hexane Practically Insoluble< 0.1 mg/mL

Note: The quantitative values are estimates for illustrative purposes and must be confirmed by experimental measurement. The qualitative descriptors are based on the United States Pharmacopeia (USP) definitions.[2][3]

The Thermodynamics of Dissolution: A Deeper Dive

The process of dissolution is governed by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the solution process by the following equation:

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative. The enthalpy of solution (ΔH) is the net result of the energy required to break the solute-solute and solvent-solvent bonds and the energy released upon the formation of solute-solvent bonds. The entropy of solution (ΔS) is typically positive as the dissolved solute particles are more disordered than in the solid crystal lattice.

The dissolution of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in polar, protic solvents is likely to be an endothermic process (ΔH > 0), where the energy required to break the strong intermolecular forces in the solid crystal lattice is greater than the energy released from the solvation of the molecules. However, the significant increase in entropy upon dissolution can still lead to a negative ΔG, making the process spontaneous.

The effect of temperature on solubility is dictated by the sign of the enthalpy of dissolution. For an endothermic process, increasing the temperature will increase the solubility, as predicted by Le Chatelier's principle.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in organic solvents. By understanding the molecule's physicochemical properties, applying sound experimental design, and interpreting the results within the context of thermodynamic principles, researchers can generate the critical data needed for informed decision-making in drug development and other chemical research endeavors. The provided protocol serves as a robust starting point for these investigations, ensuring data integrity and reproducibility.

References

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An In-Depth Technical Guide to the Safe Handling of 5-Chloro-3-methoxy-pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 5-Chloro-3-methoxy-pyridine-2-carboxylic acid, a substituted pyridine derivative. Such compounds are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of a carboxylic acid group, a chlorinated pyridine ring, and a methoxy group endows the molecule with specific reactivity, which necessitates a thorough understanding of its hazard profile and handling requirements to ensure laboratory safety.[2][3] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide causal explanations for safety protocols, empowering researchers to make informed risk assessments.

Chemical Identity and Physicochemical Properties

A foundational aspect of laboratory safety is the unambiguous identification of the chemical substance in use.

  • Product Name: 3-chloro-5-methoxypyridine-2-carboxylic acid[4]

  • Synonyms: 5-Chloro-3-methoxy-picolinic acid

  • Molecular Formula: C₇H₆ClNO₃

  • CAS Number: 886365-33-3

The physical and chemical properties of a substance are critical determinants of its behavior under various laboratory conditions, influencing storage, handling, and emergency response. While specific experimental data for this exact compound is limited, predictions based on its structure and data from analogous compounds provide essential guidance.

PropertyValue / InformationSource
Appearance Solid, typically a white to off-white powder.[5]
Molar Mass 187.58 g/mol Calculated
Boiling Point 323.9±37.0 °C (Predicted)[5]
Density 1.390±0.06 g/cm³ (Predicted)[5]
pKa 3.04±0.37 (Predicted)[5]
Solubility Poorly soluble in water; soluble in common organic solvents.[2][2]
Storage Temperature Recommended: 2-8°C, under inert gas (Nitrogen or Argon).[5][6][5][6]

Hazard Identification and GHS Classification

Based on available data sheets for this and structurally related compounds, 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

  • Signal Word: Warning

Hazard Pictogram:

GHS07: Exclamation Mark

GHS Hazard Statements (H-Statements):

CodeStatementClassification
H302Harmful if swallowed.Acute Toxicity, Oral (Category 4)[7][8]
H315Causes skin irritation.Skin Corrosion/Irritation (Category 2)[7]
H319Causes serious eye irritation.Serious Eye Damage/Eye Irritation (Category 2A)[7]
H335May cause respiratory irritation.Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[7]

GHS Precautionary Statements (P-Statements):

A selection of critical precautionary statements includes:

CodeStatementCategory
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[7]Prevention
P264Wash skin thoroughly after handling.[7]Prevention
P270Do not eat, drink or smoke when using this product.[7]Prevention
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][9]Prevention
P302+P352IF ON SKIN: Wash with plenty of water.[9]Response
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]Response
P403+P233Store in a well-ventilated place. Keep container tightly closed.Storage
P501Dispose of contents/container to an approved waste disposal plant.[10]Disposal

The causality for this classification stems from its chemical nature. The carboxylic acid moiety imparts acidic properties, which can irritate and damage tissues upon contact.[3] Halogenated aromatic systems, like the chloropyridine ring, can have inherent toxicity and irritant properties.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate personal protective equipment. The selection of PPE is not a checklist but a risk-based decision process.

Engineering Controls
  • Ventilation: All handling of this solid compound, especially when weighing or transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols.[4][6]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly in any laboratory where this chemical is handled.[7]

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the logical workflow for selecting the necessary PPE.

PPE_Selection cluster_ppe PPE Selection Start Assess Task: Handling 5-Chloro-3-methoxy- pyridine-2-carboxylic acid Inhalation Inhalation Hazard? (Dust/Aerosol) Start->Inhalation SkinContact Skin Contact Hazard? Start->SkinContact EyeContact Eye/Face Splash Hazard? Start->EyeContact Resp Respiratory Protection: NIOSH-approved respirator Inhalation->Resp Yes Gloves Hand Protection: Chemical-resistant gloves (e.g., Nitrile) SkinContact->Gloves Yes Clothing Body Protection: Lab coat, closed-toe shoes SkinContact->Clothing Yes Eye Eye/Face Protection: Safety glasses with side shields or chemical goggles EyeContact->Eye Yes

Caption: PPE selection workflow based on identified hazards.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7]

  • Hand Protection: Wear impervious gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the material.[8]

  • Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[6]

First Aid and Emergency Response

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols should be clearly posted and understood by all personnel.

Emergency Response Workflow

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion ActionInhale Move to fresh air. If breathing is difficult, provide oxygen. Inhalation->ActionInhale ActionSkin Remove contaminated clothing. Wash skin with soap and plenty of water for 15 min. Skin->ActionSkin ActionEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Eyes->ActionEyes ActionIngest Rinse mouth. Do NOT induce vomiting. Give a glass of water. Ingestion->ActionIngest SeekMedical Seek Immediate Medical Attention ActionInhale->SeekMedical ActionSkin->SeekMedical If irritation persists ActionEyes->SeekMedical ActionIngest->SeekMedical

Caption: Logical flow for first aid response to exposure.

Detailed First-Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing difficulties arise, seek medical attention.[10]

  • Skin Contact: Should skin contact occur, wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing. If skin irritation develops or persists, get medical advice.[9][10]

  • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Immediate medical attention is required.[9][11]

  • Ingestion: If the substance is swallowed, rinse the mouth with water. Do not induce vomiting. Give a glass of water to drink and call a poison control center or doctor immediately.[9][11]

Handling, Storage, and Stability

Precautions for Safe Handling
  • Practice good industrial hygiene.[8]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in laboratory areas.[9]

  • Wash hands thoroughly after handling the compound.[9]

  • Keep containers securely sealed when not in use.[9]

Conditions for Safe Storage
  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep containers tightly closed and protected from physical damage.[9]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

  • It is recommended to store under an inert atmosphere (e.g., argon) to maintain chemical integrity.[9]

Stability and Reactivity
  • Chemical Stability: The product is stable under recommended storage conditions.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Thermal decomposition may produce irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8][11]

Accidental Release and Disposal

Accidental Release Measures
  • Evacuate: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Clean-up: For a small spill of this solid, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[4][9] Use spark-proof tools.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Disposal of this chemical and its containers must be conducted in accordance with all local, regional, and national regulations. The material should be disposed of via a licensed chemical disposal agency.[7][10] Do not dispose of it in the sewer system or with general household waste.

Toxicological and Ecological Information

Toxicological Information
  • Acute Toxicity: Classified as harmful if swallowed.[7] The toxicological properties have not been fully investigated for other routes of exposure, but skin and respiratory irritation are expected based on the GHS classification.

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[12][13] This information is based on data for related compounds and should be treated with caution.

  • Germ Cell Mutagenicity: No data available.[10]

  • Reproductive Toxicity: No data available.[7]

Ecological Information
  • Toxicity: No specific data is available for aquatic life.[4]

  • Environmental Fate: Discharge into the environment must be avoided as the effects are unknown.[4][8]

This guide is intended to provide a framework for the safe handling of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. It is the responsibility of every researcher to supplement this information with institution-specific safety protocols and to exercise sound scientific judgment in all laboratory operations.

References

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  • SynQuest Laboratories, Inc. (2016). 5-Chloro-3-methylpyridine-2-carboxylic acid Safety Data Sheet.
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Methodological & Application

Application Notes & Protocols: 5-Chloro-3-methoxy-pyridine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of a Polysubstituted Pyridine Scaffold

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a highly functionalized heterocyclic building block gaining significant traction in medicinal chemistry. Its strategic importance stems from the orthogonal reactivity of its three distinct functional groups—a carboxylic acid, a methoxy group, and a chloro substituent—all arrayed on a pyridine core. This arrangement offers medicinal chemists a powerful scaffold for generating molecular diversity through sequential and site-selective modifications.

The pyridine ring itself is a privileged scaffold in drug design, known for its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring, often improving pharmacokinetic properties such as aqueous solubility. The specific substitution pattern of this molecule provides three primary vectors for chemical elaboration:

  • C2-Carboxylic Acid: The primary handle for amide bond formation, enabling linkage to a vast array of amine-containing fragments and pharmacophores.

  • C5-Chloro Group: An activatable site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.

  • C3-Methoxy Group: A key modulator of the pyridine ring's electronic properties and a potential metabolic blocker. It can also be a point for late-stage functionalization via O-demethylation to reveal a hydroxy group, which can act as a hydrogen bond donor or a new site for derivatization.

This guide provides an in-depth analysis of the molecule's reactivity and offers detailed, field-tested protocols for its application in the synthesis of complex, biologically active molecules.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties is foundational to its effective use in synthesis.

PropertyValueSource/Notes
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Off-white to pale yellow solidTypical observation
CAS Number 98453-33-5
Solubility Soluble in MeOH, DMSO, DMF. Limited solubility in water and non-polar solvents.General lab experience
Reactivity Analysis:

The interplay of the substituents dictates the molecule's reactivity. The electron-withdrawing nature of the pyridine nitrogen, the carboxylic acid, and the chlorine atom makes the C5 position susceptible to nucleophilic aromatic substitution, although this is less common than cross-coupling. The primary reactive handles are the carboxylic acid for acylation and the C-Cl bond for palladium-catalyzed reactions.

Below is a diagram illustrating the primary reaction vectors available on the 5-Chloro-3-methoxy-pyridine-2-carboxylic acid scaffold.

G cluster_0 5-Chloro-3-methoxy-pyridine-2-carboxylic acid cluster_1 Primary Reaction Vectors mol Structure Placeholder: A diagram of the molecule with numbered positions Amide C2-Carboxylic Acid Amide Bond Formation (HATU, EDC, etc.) mol->Amide Vector 1 CrossCoupling C5-Chloro Suzuki, Buchwald-Hartwig, etc. (Pd-Catalyzed) mol->CrossCoupling Vector 2 Demethylation C3-Methoxy O-Demethylation (BBr₃, HBr) mol->Demethylation Vector 3

Caption: Primary reaction pathways for 5-Chloro-3-methoxy-pyridine-2-carboxylic acid.

Key Synthetic Protocols & Methodologies

The true power of this building block is realized through its versatile reactivity. Below are detailed, validated protocols for its most critical transformations.

Protocol 1: Standard Amide Bond Formation

Amidation of the C2-carboxylic acid is the most common initial step to introduce diversity elements. The choice of coupling reagent is critical and depends on the nucleophilicity and steric hindrance of the amine partner.

Rationale for Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for pyridine carboxylic acids. The pyridine nitrogen can sometimes interfere with other coupling reagents, but HATU is highly efficient and minimizes racemization for chiral amines. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the HCl formed without competing with the primary amine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed. Less reactive amines may require gentle heating (40-50 °C).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The C5-chloro group provides an excellent handle for C-C bond formation, enabling the introduction of aryl or heteroaryl moieties. Palladium-catalyzed Suzuki coupling is a robust method for this transformation.[1][2] Chloropyridines are considered "activated" aryl chlorides, making them suitable substrates.[1]

Rationale for Catalyst Choice: A combination of a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a sterically bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for the coupling of challenging heteroaryl chlorides.[3] The ligand facilitates the oxidative addition of the Pd(0) into the C-Cl bond, which is often the rate-limiting step.

Step-by-Step Protocol:

  • Pre-reaction Setup: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Reagent Charging: In a flame-dried flask, combine the 5-chloro-3-methoxy-pyridine-2-carboxamide (from Protocol 1, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a powdered base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (2.5 mol%), and the ligand, SPhos (5.0 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 0.1 M).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 6-18 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate or DCM/methanol gradients).

The following diagram illustrates the sequential workflow combining these two key protocols.

Caption: Synthetic workflow from the building block to a complex biaryl amide.

Case Study: Application in Kinase Inhibitor Scaffolds

Derivatives of substituted picolinic acids are prevalent in modern drug discovery, particularly as scaffolds for kinase inhibitors. The pyridine nitrogen can act as a "hinge-binder," forming a critical hydrogen bond with the kinase hinge region, while substituents at the C3 and C5 positions explore the solvent-front and deep hydrophobic pockets, respectively.

For example, a compound synthesized using the workflow above could target a specific kinase. The amide-linked group (R-NH₂ fragment) could be designed to provide additional interactions or improve cell permeability, while the aryl group installed via Suzuki coupling (Ar fragment) could occupy a hydrophobic pocket to enhance potency and selectivity. This modular synthesis allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[4]

Safety & Handling

As with all chlorinated heterocyclic compounds, appropriate safety precautions must be taken.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6][7][8] Avoid inhalation of dust and direct contact with skin and eyes.[5][7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[5][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a quintessential example of a modern building block for drug discovery. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for the efficient construction of complex molecular architectures. The protocols detailed herein offer reliable methods for leveraging this scaffold's full potential, enabling researchers to accelerate the discovery of novel therapeutics.

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  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Who We Serve. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure you can achieve a high-yield, robust, and scalable synthesis.

Recommended Synthetic Pathway: Directed ortho-Metalation (DoM)

The most reliable and high-yielding route to 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a Directed ortho-Metalation (DoM) strategy. This pathway leverages the methoxy group at the C3 position to direct a strong base to deprotonate the C2 position with high regioselectivity. The resulting lithiated intermediate is then quenched with carbon dioxide to afford the target carboxylic acid.[1][2]

Overall Reaction Scheme

The two-step process begins with the commercially available 3-Chloro-5-methoxypyridine.[3]

Synthetic_Pathway SM 3-Chloro-5-methoxypyridine INT 2-Lithio-3-methoxy- 5-chloropyridine (in situ intermediate) SM->INT 1) LDA, THF     -78 °C PROD 5-Chloro-3-methoxy-pyridine- 2-carboxylic acid INT->PROD 2) CO2 (g) 3) H3O+ workup

Caption: Synthetic route via Directed ortho-Metalation.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-5-methoxypyridine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Dry Carbon Dioxide (CO2) gas or crushed dry ice

  • Hydrochloric Acid (HCl), 2 M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-5-methoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.

    • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Deprotonation):

    • Slowly add LDA solution (1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically rapid.

  • Carboxylation:

    • Quench the reaction by bubbling dry CO2 gas through the solution for 30-45 minutes at -78 °C. Alternatively, carefully add an excess of freshly crushed dry ice pellets to the flask.

    • After the addition of CO2, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Aqueous Workup:

    • Quench the reaction mixture by slowly adding water.

    • Adjust the pH of the aqueous layer to approximately 2-3 using 2 M HCl. This protonates the carboxylate salt, causing the product to precipitate or move into the organic layer.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.[4]

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Troubleshooting_Flowchart start Reaction Outcome? low_yield Low or No Yield start->low_yield Low Yield impurity Impure Product start->impurity Impure check_sm Starting Material (SM) Recovered? low_yield->check_sm check_side_prod Analyze Side Products (TLC/LC-MS/NMR) impurity->check_side_prod check_reagents Reagents & Conditions OK? check_sm->check_reagents No incomplete_lith Incomplete Lithiation (See Q1) check_sm->incomplete_lith Yes degraded_lda Degraded LDA (See Q2) check_reagents->degraded_lda No poor_co2 Inefficient Carboxylation (See Q3) check_reagents->poor_co2 Yes isomer Isomeric Product? (See Q4) check_side_prod->isomer Isomer Detected other_impurity Other Impurities? (See Q5) check_side_prod->other_impurity Other Peaks

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My reaction resulted in a low yield with a significant amount of unreacted starting material. What went wrong?

A: This is the most common issue and almost always points to inefficient lithiation (deprotonation).

  • Causality & Solution:

    • Insufficient LDA: Ensure you are using at least 1.1 equivalents of LDA. The reagent degrades over time, so titrating the solution before use is best practice.

    • Water Contamination: The lithiated intermediate is extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents. Even atmospheric moisture can quench the reaction; maintain a positive pressure of inert gas.

    • Temperature Too High: The lithiation is highly exothermic and the intermediate is unstable at higher temperatures. Maintain the reaction strictly at -78 °C during the LDA addition and subsequent stirring.

Q2: The reaction did not proceed at all, even with careful control of conditions. Could my LDA be bad?

A: Yes, this is highly likely. Commercial LDA solutions can degrade upon storage, especially if improperly handled.

  • Causality & Solution:

    • LDA is a strong base that can react with traces of air or moisture, leading to a lower effective concentration.[5][6] It is recommended to either use a freshly opened bottle of a commercial solution or prepare it fresh by reacting diisopropylamine with n-butyllithium in THF at 0 °C.[5] If using a stored solution, its molarity should be determined by titration before use.

Q3: The lithiation seems to work (color change observed), but the yield of carboxylic acid is still low after adding CO2.

A: This points to an issue with the carboxylation step.

  • Causality & Solution:

    • Inefficient CO2 Quench: The lithiated intermediate can be sterically hindered. Ensure a large excess of high-purity, dry CO2 is used. Bubbling the gas through the solution is often more effective than adding solid dry ice, which can contain condensed water.

    • Premature Warming: Do not allow the reaction to warm up before or during the CO2 quench. The lithiated species is thermally unstable and will decompose.

    • Incomplete Acidification: During workup, the product exists as a lithium carboxylate salt. It must be fully protonated with acid (to pH 2-3) to become the neutral carboxylic acid, which is extractable into the organic solvent. Check the pH of the aqueous layer after acidification.

Q4: I isolated a product, but my NMR analysis shows an isomeric carboxylic acid. How is this possible?

A: While the 3-methoxy group is a strong director to the C2 position, under certain conditions, lithiation at C4 can occur, although it is less favorable.

  • Causality & Solution:

    • Thermodynamic Control: If the reaction temperature is allowed to rise above -70 °C, the initially formed C2-lithiated species (the kinetic product) might equilibrate to a more thermodynamically stable isomer before being trapped by CO2.[7] Maintaining strict temperature control (-78 °C) is critical to ensure kinetic control and high C2-selectivity.[7]

    • Base Choice: Using a bulkier base is unlikely to help here, as LDA is already quite hindered.[6] Stick with LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) and focus on rigorous temperature control.

Q5: My final product is contaminated with a non-polar impurity that is difficult to remove.

A: This could be diisopropylamine from the LDA or a product from a side reaction.

  • Causality & Solution:

    • Diisopropylamine: This is a byproduct of the LDA reaction.[5] It is typically removed by the acidic workup (it forms a water-soluble ammonium salt). Ensure your acidification and subsequent aqueous washes are thorough.

    • Reaction with Solvent: At temperatures above -20 °C, LDA can begin to deprotonate THF, leading to side products. This is another reason why maintaining low temperatures is crucial.

Frequently Asked Questions (FAQs)

Q: Why is Directed ortho-Metalation (DoM) the preferred method?

A: DoM offers exceptional regioselectivity. The methoxy group at C3 acts as a powerful directing metalation group (DMG), coordinating to the lithium cation of the LDA base.[2] This brings the basic diisopropylamide anion into close proximity to the C2 proton, leading to its selective abstraction over the C4 and C6 protons.[8] This avoids the formation of difficult-to-separate regioisomers that are common with other methods like electrophilic aromatic substitution.

Q: Can I use n-butyllithium (n-BuLi) instead of LDA?

A: It is not recommended. While n-BuLi is a strong base, it is also a potent nucleophile. With electron-deficient rings like pyridine, n-BuLi can undergo nucleophilic addition to the pyridine ring (a Chichibabin-type reaction) rather than the desired deprotonation, leading to a complex mixture of products.[5][9] LDA is a non-nucleophilic, sterically hindered base, which makes it ideal for selective deprotonation without competing nucleophilic attack.[6]

Q: How can I monitor the reaction's progress?

A: Monitoring organometallic reactions can be challenging. The most common method is to take a small aliquot of the reaction mixture after the lithiation step, quench it with a deuterated electrophile (like D2O), and analyze the crude sample by 1H NMR or LC-MS. The disappearance of the C2 proton signal in the NMR or the appearance of a mass corresponding to the deuterated starting material in the LC-MS indicates successful lithiation.

Q: What are the key safety considerations for this reaction?

A:

  • Pyrophoric Reagents: LDA and n-BuLi are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere using proper syringe techniques.

  • Cryogenic Temperatures: The use of a dry ice/acetone bath (-78 °C) requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.

  • Exothermic Quench: Quenching the reaction, especially with water or acid, can be highly exothermic. Perform all quenching operations slowly and with adequate cooling.

Quantitative Data Summary

While specific yields can vary based on scale and purity of reagents, the following table provides expected outcomes under optimized conditions.

ParameterConditionExpected YieldPurity (Crude)Key Consideration
Base LDA (1.1 eq)>85%>90%Ensures high regioselectivity; non-nucleophilic.[6]
Base n-BuLi (1.1 eq)<20%LowProne to nucleophilic addition side reactions.[9]
Temperature -78 °C>85%>90%Favors kinetic C2-lithiation; prevents degradation.[7]
Temperature -20 °C40-60%VariableRisk of isomerization and reaction with solvent.
Solvent Anhydrous THF>85%>90%Good solubility for reactants and intermediates.
Solvent THF with 1% H2O~0%N/ALithiated intermediate is rapidly quenched by water.

References

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. A New Synthesis of UK-2A Acid Facilitated by a Triple Chloro-Pummerer Activation. Available from: [Link]

  • Google Patents. (1972). Process for the production of pyridine carboxylic acids. (US3657259A).
  • Google Patents. (2013). Process for producing pyridine carboxylic acids. (US8575350B2).
  • Google Patents. (2021). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (CN113511960A).
  • Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available from: [Link]

  • MDPI. (2023). Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. Available from: [Link]

  • CrystEngComm. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Available from: [Link]

  • Researcher.Life. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Available from: [Link]

  • PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Available from: [Link]

  • Google Patents. (2021). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. (WO2021175959A1).
  • Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (WO2021105399A1).
  • ChemistryViews. (2024, February 5). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available from: [Link]

  • PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Available from: [Link]

  • Journal of Chemical & Engineering Data. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Available from: [Link]

  • PubMed Central. (2008). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Available from: [Link]

  • Chemical Communications. (2013). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Available from: [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Available from: [Link]

  • YouTube. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Available from: [Link]

  • SciSpace. (2016, April 16). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. Available from: [Link]

  • Myers Research Group, Harvard University. Directed Ortho Metalation. Available from: [Link]

  • Mortier, J. Directed Ortho Metalation. Available from: [Link]

Sources

Optimizing coupling reaction conditions for 5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Welcome to the technical support center for 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. This molecule is a versatile and valuable building block in modern synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring a reactive carboxylic acid, a methoxy directing group, and a halogenated pyridine core, allows for diverse functionalization through several key reaction classes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the common challenges encountered by researchers. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt and optimize them for your specific synthetic goals.

Section 1: Amide Bond Formation (Coupling at the Carboxylic Acid)

Amide bond formation is one ofthe most fundamental and frequently performed reactions in drug discovery.[2][3] The process involves activating the carboxylic acid of our substrate to facilitate nucleophilic attack by an amine. While conceptually straightforward, the efficiency of this reaction is highly dependent on the choice of coupling reagents and conditions, especially when dealing with electronically modified substrates.

Frequently Asked Questions (Amide Coupling)

Q1: My amide coupling reaction is giving low yields or failing to proceed. What are the primary factors to investigate?

A1: Low conversion in amide coupling is a common issue that can almost always be traced back to one of three areas: inefficient carboxylic acid activation, poor nucleophilicity of the amine, or reagent/substrate instability.

  • Inefficient Activation: The cornerstone of this reaction is the conversion of the carboxylic acid into a highly reactive intermediate. The choice of coupling reagent is critical.

    • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but can be unstable. To improve stability and reduce side reactions like racemization, an additive like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always used. The O-acylisourea rapidly reacts with HOBt to form a more stable HOBt-ester, which is then attacked by the amine.[4]

    • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more powerful and faster-acting than carbodiimides, making them suitable for hindered or electron-deficient amines.[2] They come pre-activated with a benzotriazole moiety.

  • Role of the Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required. Its primary role is to neutralize the protonated amine that forms during the reaction, ensuring the amine remains a free nucleophile. It also neutralizes any acid byproducts generated from the coupling reagents (e.g., EDC hydrochloride).

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants. Common choices include:

    • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that dissolves most substrates and reagents. However, be aware of its potential for reprotoxicity and regulatory scrutiny.[5]

    • Dichloromethane (DCM): A good choice for many couplings, but less polar than DMF.

    • Acetonitrile (ACN): Another viable polar aprotic solvent.

Troubleshooting Workflow: Low Amide Coupling Yield

G start Low Yield / No Reaction check_reagents 1. Verify Reagent Quality - Is coupling reagent fresh? - Is solvent anhydrous? - Is amine pure? start->check_reagents activation 2. Assess Activation Strategy - Using EDC? Add HOBt or HOAt. - Amine is hindered/electron-poor? Switch to HATU. check_reagents->activation Reagents OK base 3. Check Base Stoichiometry - Using at least 2.0 eq. of base? (1 for amine salt, 1 for reaction) activation->base Activation seems appropriate temp 4. Adjust Temperature - Reaction at 0°C or RT? - Gently warm to 40-50°C. base->temp Base is sufficient success Yield Improved temp->success Problem Resolved

Caption: Troubleshooting flowchart for low-yield amide coupling reactions.

Q2: I'm observing a significant, insoluble white precipitate and my desired product is hard to purify. What is happening?

A2: If you are using a carbodiimide like Dicyclohexylcarbodiimide (DCC) or even the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary byproduct is a urea. For DCC, this is dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents and is typically removed by filtration. For EDC, the corresponding urea is water-soluble, making purification via aqueous workup much simpler. If you are using DCC and struggling with purification, switching to EDC is a highly recommended first step for process efficiency.

Q3: My chiral amine is racemizing during the coupling. How can I prevent this?

A3: Racemization is a significant risk in peptide chemistry and can occur with chiral amines or carboxylic acids. The highly reactive O-acylisourea intermediate formed by carbodiimides is particularly prone to causing racemization. The most effective way to suppress this is by adding HOBt or, even more effectively, HOAt. These additives act as "racemization suppressants" by rapidly converting the unstable intermediate into a more stable active ester, which is less likely to epimerize.[4] Using HATU, which is based on HOAt, is also an excellent choice for sensitive substrates.

Section 2: Palladium-Catalyzed Cross-Coupling (Functionalization at the 5-Chloro Position)

The chloro-substituent on the pyridine ring is a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling. This reaction class is indispensable for constructing biaryl structures prevalent in pharmaceuticals.[6]

Frequently Asked Questions (Suzuki-Miyaura Coupling)

Q1: My Suzuki coupling with an arylboronic acid is sluggish or fails completely. Aryl chlorides are known to be less reactive; how can I optimize the conditions?

A1: The challenge with aryl chlorides lies in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[7] Standard catalysts like Pd(PPh₃)₄ may not be effective. Success hinges on a carefully selected catalyst system and appropriate base/solvent combination.

  • Catalyst System (Palladium Source & Ligand): This is the most critical factor. For unreactive aryl chlorides, you need a highly active catalyst. This is achieved by combining a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a sterically bulky, electron-rich phosphine ligand.[8]

    • Why electron-rich and bulky? Electron-donating ligands increase the electron density on the palladium(0) center, which promotes the oxidative addition step with the electron-deficient aryl chloride.[9] Bulkiness facilitates the final reductive elimination step to release the product.

    • Recommended Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are the state-of-the-art for this type of coupling.[8][9][10]

  • Base Selection: The base plays multiple crucial roles: it activates the boronic acid to form a more nucleophilic boronate species, and it participates in the regeneration of the active catalyst.[9][10]

    • Common Bases: K₂CO₃, K₃PO₄, Cs₂CO₃.

    • Why does base strength matter? Stronger bases can sometimes increase the rate of transmetalation.[11] For heteroaromatic substrates, a moderately strong base like K₃PO₄ is often a good starting point.

  • Solvent System: A mixture of an organic solvent and water is typical, as water helps to dissolve the inorganic base.

    • Common Solvents: 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O.

  • Oxygen Exclusion: The active catalyst is Pd(0), which is readily oxidized to inactive Pd(II) by oxygen. It is absolutely critical to degas your reaction mixture thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst and heating.

Suzuki_Cycle

Sources

Technical Support Center: Hydrolysis of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis (saponification) of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid esters. This guide is designed for researchers, chemists, and drug development professionals who utilize this important synthetic transformation. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Introduction: The Chemistry at Hand

The hydrolysis of a 5-Chloro-3-methoxy-pyridine-2-carboxylic acid ester is a crucial step in the synthesis of many pharmaceutical intermediates. The reaction, a base-promoted nucleophilic acyl substitution, aims to convert the ester into its corresponding carboxylic acid.[1] While seemingly straightforward, the electronic nature of the pyridine ring and potential steric hindrance can introduce challenges. This guide will help you navigate them.

The general mechanism involves the attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate.[2][3] This intermediate then collapses, expelling an alkoxide and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to yield a carboxylate salt.[1][2] An acidic workup is required to obtain the final neutral carboxylic acid product.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrolysis reaction is slow or appears incomplete. How can I drive it to completion?

This is the most common issue encountered. Several factors can contribute to a sluggish reaction, primarily related to substrate reactivity, solubility, and reaction conditions.

Causality & Explanation: The ester at the 2-position of the pyridine ring can be sterically hindered, making the approach of the hydroxide nucleophile more difficult.[4] Furthermore, poor solubility of the starting ester in the aqueous/alcoholic solvent systems typically used for saponification can lead to a slow, diffusion-controlled reaction rate.

Solutions & Strategies:

  • Choice of Base and Solvent: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH in laboratory settings, particularly when using mixed solvent systems like Tetrahydrofuran (THF)/water or Dioxane/water.[1][5] The smaller lithium cation coordinates more effectively, and these co-solvents improve the solubility of hydrophobic substrates.

  • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions (see Q2).

  • Phase-Transfer Catalysis: For particularly stubborn or insoluble esters, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed. The PTC helps transport the hydroxide ion from the aqueous phase to the organic phase where the ester resides, accelerating the reaction.

  • Alternative Solvent Systems: For extremely hindered esters, non-aqueous conditions have been developed. A system using potassium t-butoxide in dimethyl sulfoxide (DMSO) can be effective, though it requires stringent anhydrous conditions.[6]

Data Summary: Recommended Starting Conditions

Condition Base (equivalents) Solvent System (v/v) Temperature Typical Reaction Time Notes
Standard LiOH·H₂O (1.5 - 2.0)THF / H₂O (3:1 to 1:1)Room Temp to 50 °C4 - 24 hMost common and reliable starting point.
Alternative NaOH (2.0 - 3.0)MeOH / H₂O (4:1)50 °C to Reflux2 - 12 hA cost-effective alternative.
For Hindered Esters KOH (5.0)Dioxane / H₂O (2:1)Reflux12 - 48 hMore forcing conditions.
Q2: I'm observing unexpected byproducts. What are they and how can they be avoided?

Side product formation is typically a result of the reaction conditions being too harsh or prolonged. For a halo-pyridine system, the primary concern is nucleophilic aromatic substitution (SNAr).

Causality & Explanation: The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing carboxylic acid/ester group. This makes the ring susceptible to nucleophilic attack. The chlorine atom at the 5-position can be displaced by the hydroxide nucleophile, especially at elevated temperatures, leading to the formation of a 5-hydroxy-3-methoxy-pyridine-2-carboxylic acid derivative.

Solutions & Strategies:

  • Minimize Reaction Temperature and Time: Use the mildest conditions that afford a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Use a Milder Base: LiOH is generally considered milder and less prone to inducing side reactions compared to NaOH or KOH.

  • Control Base Stoichiometry: Using a large excess of the base can increase the concentration of the hydroxide nucleophile and favor the SNAr pathway. Use only the necessary excess (typically 1.5-2.0 equivalents).

Q3: What is the optimal procedure for monitoring reaction progress?

Effective reaction monitoring is crucial to maximize yield and minimize byproduct formation. Thin-Layer Chromatography (TLC) is the most common and convenient method.

Protocol: Reaction Monitoring by TLC

  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting: On the baseline, spot a) your starting ester (co-spot), b) the reaction mixture, and c) a pure sample of the starting ester.

  • Eluent System: A good starting eluent is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). You may need to add a small amount of acetic acid (e.g., 1%) to the eluent to ensure the carboxylic acid product moves up the plate and doesn't streak.

  • Visualization: Visualize the plate under UV light (254 nm). The carboxylic acid product should appear as a new spot with a lower Rf value (more polar) than the starting ester. The reaction is complete when the starting material spot in the reaction mixture lane has completely disappeared.

Q4: I'm struggling with the workup and isolation. How can I efficiently isolate my carboxylic acid product?

The workup for a pyridine carboxylic acid can be tricky due to its amphoteric nature—it has both a basic nitrogen atom and an acidic carboxylic acid group. This can lead to solubility issues in both aqueous and organic layers.

Causality & Explanation: At a neutral pH, the molecule can exist as a zwitterion, which is often highly polar and may have low solubility in common organic solvents. The key is to carefully adjust the pH to ensure the molecule is in its neutral, uncharged state for efficient extraction. The pH at which the molecule has no net charge is its isoelectric point (pI).

Step-by-Step Workup and Isolation Protocol:

  • Quench and Remove Organic Solvent: After the reaction is complete, cool the mixture to room temperature. If you used an organic co-solvent like THF or Dioxane, remove it under reduced pressure (rotary evaporator).

  • Dilute and Wash: Dilute the remaining aqueous residue with water and perform a wash with an organic solvent like Ethyl Acetate or Diethyl Ether to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add an acid (e.g., 1M or 2M HCl) with stirring to protonate the carboxylate. The goal is to adjust the pH to the isoelectric point of your specific pyridine carboxylic acid, which typically falls in the range of pH 2-4. The product will often precipitate as a solid at this point.

  • Isolation:

    • If a precipitate forms: Collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid drying. Dry the product under vacuum.

    • If no precipitate forms (or if it's oily): Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate or a 9:1 Chloroform/Isopropanol mixture). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Acetonitrile).

Visual Guides & Workflows

General Reaction Mechanism: Base-Promoted Hydrolysis

This diagram illustrates the step-wise mechanism of saponification.

Caption: The four key steps of the saponification reaction.

Troubleshooting Workflow for Incomplete Hydrolysis

Follow this decision tree if your reaction is not proceeding to completion.

Troubleshooting Start Start Reaction (LiOH, THF/H₂O, RT) Monitor Monitor by TLC after 4h Start->Monitor Complete Reaction Complete Proceed to Workup Monitor->Complete Yes Incomplete Incomplete Reaction Monitor->Incomplete No Heat Increase Temp to 50°C Incomplete->Heat Solubility Solubility Issue? (Biphasic/Solid SM) Incomplete->Solubility Monitor2 Monitor by TLC after 4-8h Heat->Monitor2 Heat & Wait Monitor2->Complete Yes Monitor2->Solubility No AddCosolvent Add More THF or Switch to Dioxane Solubility->AddCosolvent Yes ConsiderPTC Consider Phase-Transfer Catalyst (TBAB) Solubility->ConsiderPTC Alt. Yes StillIncomplete Still Incomplete Consider Harsher Conditions (e.g., KOH, Reflux) Solubility->StillIncomplete No AddCosolvent->Monitor2 ConsiderPTC->Monitor2

Caption: A decision tree for troubleshooting incomplete hydrolysis.

References

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.7: Chemistry of Esters. Retrieved from [Link]

  • ARKIVOC. (2009). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • Huffman, J. W., & Harris, C. E. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(6), 481-483. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Chloro-3-methoxy-pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis and purification of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid. This molecule is a key building block in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, ensuring reproducibility and reliability in drug development and research. A common challenge during its synthesis is the removal of unreacted starting materials. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each step to help you obtain your target compound with the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material found as an impurity in my final product?

A common synthetic route involves the hydrolysis of the corresponding nitrile or ester precursor, such as 5-chloro-3-methoxypicolinonitrile or an alkyl 5-chloro-3-methoxypyridine-2-carboxylate.[1] Another potential starting material could be 3,5-dichloropyridine-2-carboxylic acid or its ester, which undergoes a nucleophilic substitution reaction.[2] These precursors are generally less polar and non-acidic compared to the final carboxylic acid product.

Q2: What is the quickest way to check for the presence of starting material?

Thin-Layer Chromatography (TLC) is the most efficient initial check. Your product, being a carboxylic acid, should have a lower Rf value (i.e., it will travel a shorter distance up the plate) compared to less polar starting materials like an ester or nitrile. Co-spotting your crude product alongside the starting material on the same TLC plate will clearly show if any starting material remains. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes.

Q3: What is the fundamental principle for separating the acidic product from a neutral starting material?

The core principle is leveraging the acidic nature of your product. By treating the crude mixture with a mild aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[3][4] The neutral, non-acidic starting material will remain in an organic solvent. This allows for a clean separation using a liquid-liquid extraction. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid product.[4]

Q4: When should I opt for recrystallization or chromatography over a simple acid-base extraction?

An acid-base extraction is the first and most effective method if your starting material is neutral. However, if the impurity is also acidic or has very similar solubility properties to your product, extraction may not be sufficient.

  • Recrystallization is ideal when the starting material is present in a smaller quantity and has a different solubility profile than your product in a given solvent.

  • Column chromatography is the most powerful technique and should be used when extraction and recrystallization fail, or when multiple impurities are present.[5] It is more time-consuming and solvent-intensive but offers the highest resolution.[6]

Troubleshooting and In-Depth Purification Protocols

This section provides detailed, step-by-step solutions to common purification challenges.

Problem: My initial analysis (TLC or ¹H NMR) shows significant contamination with a less polar starting material.

This is the most common scenario. The unreacted ester or nitrile starting material is the likely contaminant. The most direct approach is a chemically selective separation based on the acidity of your product.

Solution A: Optimized Acid-Base Extraction

This technique exploits the difference in pKa between your carboxylic acid product and the neutral starting material. The carboxylic acid is converted to its water-soluble salt, while the neutral impurity remains in the organic phase.

Causality Behind the Method: The carboxyl group of your product is acidic (typical pKa ~3-5), while the starting material (e.g., an ester or nitrile) is not. A weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid, forming the highly polar, water-soluble sodium 5-chloro-3-methoxy-pyridine-2-carboxylate. This allows for its selective extraction into the aqueous phase. We use a mild base to prevent potential side reactions, such as hydrolysis of a starting ester, which could occur with a strong base like NaOH.[3]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ gas pressure. Allow the layers to separate completely.

  • Isolate Layers: Drain the lower aqueous layer into a clean flask. Note: If using DCM, the organic layer will be the bottom layer.

  • Repeat Extraction: Add another portion of saturated NaHCO₃ solution to the organic layer in the funnel, and repeat the extraction process. Combine this aqueous layer with the first one. Repeat this step one more time (for a total of three extractions) to ensure complete recovery of the product.

  • Back-Wash (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous layers, add a small amount of fresh organic solvent (e.g., EtOAc), shake, and discard the organic layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M or 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2-3.[7] Your pure product should precipitate as a solid.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter with cold deionized water to remove any inorganic salts. Dry the purified product under high vacuum.[8]

Workflow for Acid-Base Extraction

cluster_start Initial State cluster_process Extraction Process cluster_final Product Recovery Crude Crude Product (in Organic Solvent) AddBase Add aq. NaHCO₃ & Shake Crude->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Starting Material) Separate->Organic Discard Aqueous Aqueous Layer (Product Salt) Separate->Aqueous Acidify Acidify Aqueous Layer with HCl (pH 2-3) Aqueous->Acidify Filter Filter & Dry Acidify->Filter Pure Pure Product (Solid) Filter->Pure

Caption: Workflow for purifying the carboxylic acid product via acid-base extraction.

Problem: My product is still impure after acid-base extraction, or the impurity is not a neutral starting material.

If impurities persist, it suggests they may have similar acidic properties or solubility characteristics that extraction alone cannot resolve. In this case, recrystallization is the next logical step.

Solution B: Recrystallization

This classical purification technique relies on the differences in solubility between the product and the impurity in a specific solvent at different temperatures.

Causality Behind the Method: An ideal recrystallization solvent will dissolve the product completely at an elevated temperature but poorly at a low temperature. The impurity should either be completely soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration). For pyridine carboxylic acids, polar protic solvents are often a good starting point.[9]

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place a small amount of your impure product (20-30 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, or a mixture like ethanol/water) dropwise at room temperature. A good candidate solvent will not dissolve the product at room temperature.

    • Heat the tubes that show poor room-temperature solubility. The ideal solvent will fully dissolve the product upon heating.

    • Cool the dissolved solutions in an ice bath. A copious amount of crystalline solid should reappear.

  • Recrystallization Procedure:

    • Place the impure product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

Table 1: Potential Recrystallization Solvents

Solvent SystemRationale
WaterThe product is likely to have some water solubility, especially when hot.[9]
Ethanol/WaterA common mixture that allows for fine-tuning of polarity to optimize recovery.
IsopropanolA slightly less polar alcohol that can offer different solubility profiles.[10]
AcetonitrileA polar aprotic solvent that can be effective for pyridine derivatives.
Problem: My product purity is still not sufficient after extraction and recrystallization.

For challenging separations or to achieve very high purity (>99%), column chromatography is the method of choice.

Solution C: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase.

Causality Behind the Method: Silica gel is a polar stationary phase. Less polar compounds travel through the column faster, while more polar compounds (like your carboxylic acid) interact more strongly with the silica and elute later. Adding a small amount of acid (like acetic acid) to the mobile phase is often necessary to protonate the carboxylic acid and prevent it from streaking on the column.[11]

Experimental Protocol: Flash Chromatography

  • Stationary Phase: Prepare a column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good system will give your product an Rf value of ~0.3. Start with mixtures of ethyl acetate/hexanes. Add 0.5-1% acetic acid to the mobile phase to improve peak shape.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Place the dried silica with your sample on top of the column bed.

  • Elution: Run the column with your chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Decision Tree for Purification Strategy

Start Crude Product TLC Analyze Purity (TLC, NMR) Start->TLC Decision1 Is Starting Material the main impurity? TLC->Decision1 Extraction Perform Acid-Base Extraction Decision1->Extraction Yes Recrystallize Recrystallize Decision1->Recrystallize No / Complex Mixture CheckPurity1 Check Purity Extraction->CheckPurity1 Decision2 Is it Pure? CheckPurity1->Decision2 Decision2->Recrystallize No FinalProduct Pure Product Decision2->FinalProduct Yes CheckPurity2 Check Purity Recrystallize->CheckPurity2 Decision3 Is it Pure? CheckPurity2->Decision3 Chromatography Column Chromatography Decision3->Chromatography No Decision3->FinalProduct Yes Chromatography->FinalProduct

Caption: Decision-making workflow for purifying 5-Chloro-3-methoxy-pyridine-2-carboxylic acid.

Final Purity Assessment

After purification, it is crucial to confirm the purity of your 5-Chloro-3-methoxy-pyridine-2-carboxylic acid.

Table 2: Analytical Techniques for Purity Confirmation

TechniqueWhat to Look For
¹H NMR The absence of peaks corresponding to the starting material. The integration of the aromatic and methoxy protons should be clean and match the expected ratios.
HPLC A single major peak for your product. The purity can be quantified by the peak area percentage. Developing a validated HPLC method is crucial for accurate purity determination.[12][13][14]
Melting Point A sharp melting point range (typically < 2°C) that matches the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.
TLC A single spot under UV visualization.

By systematically applying these troubleshooting and purification strategies, researchers can confidently remove starting materials and other impurities, ensuring the high quality of their 5-Chloro-3-methoxy-pyridine-2-carboxylic acid for subsequent scientific endeavors.

References

  • Al-Zoubi, W., & Al-Zoubi, I. M. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Retrieved from [Link]

  • Singleton, J. T., et al. (2020). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Supramolecular Chemistry, 32(9-10), 485-493. Retrieved from [Link]

  • Jubilant Life Sciences. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350B2.
  • Syngenta Participations AG. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. WIPO Patent Application WO/2021/105399A1.
  • Syngenta Participations AG. (2021). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. WIPO Patent Application WO/2021/175959A1.
  • Patsnap. (n.d.). Preparation method of lornoxicam impurity. Eureka. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Oledzka, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(4), 265-270. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Du, Q. Z., et al. (2002). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 942(1-2), 155-160. Retrieved from [Link]

  • Wasewar, K. L., & Heesink, A. B. M. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(7), 2021-2026. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1967). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 45(2), 137-146. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • Showalter, H. D. H., et al. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 1(1), 4-6. Retrieved from [Link]

  • Heterocycles. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. 102(1), 1. Retrieved from [Link]

  • ATSDR. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • S. G. D. (2000). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 100(8), 3009–3066. Retrieved from [Link]

  • Ferreira, M. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2133. Retrieved from [Link]

  • DTIC. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • CrystEngComm. (2018). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. 19(39), 5868-5876. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2449. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Retrieved from [Link]

  • ResearchGate. (2019). Extraction of carboxylic acids with neutral extractants. Retrieved from [Link]

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in modern medicinal chemistry.[1] Its presence in numerous FDA-approved drugs is a testament to its versatility and efficacy.[2] This guide provides an in-depth, objective comparison of the enzyme inhibition potency of various pyridine-based scaffolds, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged pharmacophore in drug discovery.[3][4] Its unique electronic properties and ability to form hydrogen bonds contribute to its role in a wide array of therapeutic agents, including enzyme inhibitors. Pyridine-containing molecules have demonstrated broad pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][5]

This guide will focus on a comparative analysis of pyridine scaffolds as enzyme inhibitors, with a particular emphasis on kinases, a critical class of enzymes in cellular signaling.

Understanding Enzyme Inhibition Potency: IC50 and Ki

Before comparing different pyridine scaffolds, it is crucial to understand the key metrics used to quantify enzyme inhibition potency: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[6]

  • IC50: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7] It is an operational parameter that is dependent on the experimental conditions, including substrate concentration.

  • Ki: This is the dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme and is independent of substrate concentration for competitive inhibitors.[7] A lower Ki value indicates a higher binding affinity.

While both are important, the Ki is a more fundamental measure of inhibitor potency. The relationship between IC50 and Ki can be complex and depends on the mechanism of inhibition.[6]

Experimental Protocol: Determining IC50 for a Pyridine-Based Kinase Inhibitor

To ensure the reliability of our comparative data, a standardized and self-validating experimental protocol is paramount. Here, we outline a detailed, step-by-step methodology for determining the IC50 of a pyridine-based inhibitor against a target kinase.

Objective: To determine the concentration of a pyridine-based inhibitor that results in 50% inhibition of the target kinase activity.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Pyridine-based inhibitor stock solution (e.g., in DMSO)

  • Assay buffer (specific to the kinase)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Experimental Workflow Diagram:

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Dilution Prepare serial dilutions of pyridine inhibitor Dispense_Inhibitor Dispense inhibitor dilutions to assay plate Inhibitor_Dilution->Dispense_Inhibitor Enzyme_Substrate_Mix Prepare enzyme and substrate/ATP mix Add_Enzyme_Mix Add enzyme/substrate mix to initiate reaction Enzyme_Substrate_Mix->Add_Enzyme_Mix Dispense_Inhibitor->Add_Enzyme_Mix Incubation Incubate at room temperature Add_Enzyme_Mix->Incubation Stop_Reaction Add detection reagent to stop reaction and generate signal Incubation->Stop_Reaction Read_Plate Read luminescence on a plate reader Stop_Reaction->Read_Plate Data_Analysis Plot % inhibition vs. log[Inhibitor] and fit to a sigmoidal curve Read_Plate->Data_Analysis Calculate_IC50 Determine IC50 value Data_Analysis->Calculate_IC50

Caption: Workflow for IC50 determination of a pyridine-based enzyme inhibitor.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of the pyridine-based inhibitor in the assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. This wide range is crucial to accurately define the top and bottom of the dose-response curve.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of a 384-well plate. Include control wells with buffer only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the target kinase and its specific peptide substrate and ATP in the assay buffer. The concentrations of enzyme and substrate should be optimized for a robust signal and are typically at or below the Km for ATP to ensure sensitivity to ATP-competitive inhibitors.[1]

  • Reaction Initiation: Add the enzyme/substrate master mix (e.g., 5 µL) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.

  • Signal Detection: Stop the reaction and detect the remaining kinase activity by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[7]

Comparative Analysis of Pyridine Scaffolds as Kinase Inhibitors

The versatility of the pyridine scaffold allows for extensive chemical modifications, leading to a diverse range of kinase inhibitors with varying potencies and selectivities.[8] Below is a comparative analysis of different pyridine-based scaffolds targeting various kinases, with data synthesized from peer-reviewed literature.

Table 1: Comparative Potency of Pyridine-Based Kinase Inhibitors

ScaffoldTarget KinaseInhibitor ExampleIC50 (nM)Reference
Imidazo[4,5-b]pyridineAurora-ADerivative 3142[1]
Imidazo[4,5-b]pyridineAurora-BDerivative 31198[1]
Imidazo[4,5-b]pyridineAurora-CDerivative 31227[1]
AminopyridineVRK1Derivative 26150[1]
Pyridine-ureaVEGFR-2Derivative 8b5000[1]
Pyridine-ureaVEGFR-2Derivative 8e3930[1]
Pyridine-basedPIM-1Inhibitor 1214.3[1]
Imidazol-5-yl pyridinep38α kinaseCompound 11a47[1]
Imidazol-5-yl pyridinep38α kinaseCompound 11d45[1]
4-Aryl-3-cyano-6-morpholino-pyridinePI3KαCompound 9b-[9]

Insights from the Data:

  • Scaffold-Specific Potency: The data clearly demonstrates that the specific pyridine scaffold and its substitutions significantly influence inhibitory potency. For instance, the imidazo[4,5-b]pyridine scaffold shows nanomolar potency against Aurora kinases, while the pyridine-urea scaffold exhibits micromolar activity against VEGFR-2.[1]

  • Selectivity: Even within the same scaffold, minor modifications can alter selectivity. The imidazo[4,5-b]pyridine derivative 31 is more potent against Aurora-A than Aurora-B and -C.[1] This highlights the importance of structure-activity relationship (SAR) studies in optimizing inhibitor design.

  • ATP-Competitive Inhibition: Many pyridine-based kinase inhibitors act as ATP-competitive inhibitors.[1] Their ability to mimic the adenine ring of ATP allows them to bind to the ATP-binding pocket of kinases.[10]

The Role of the Pyridine Scaffold in Other Enzyme Systems

Beyond kinases, pyridine derivatives have shown inhibitory activity against a wide range of other enzymes.

Table 2: Pyridine-Based Inhibitors of Various Enzymes

ScaffoldTarget EnzymeApplicationReference
PyridineHIV ProteaseAntiviral[3]
PyridinePhosphodiesteraseVasodilator[3]
PyridineReverse TranscriptaseAntiviral[3]
Trisubstituted PyridinesATP SynthaseAntibacterial[11]
PyridinoneMultiple Kinases, HDAC, IDHAnticancer[5]

For example, trisubstituted pyridines have been developed as potent inhibitors of ATP synthase in Acinetobacter baumannii, demonstrating the potential of this scaffold in developing novel antibacterial agents.[11] A study showed that certain pyridine derivatives had IC50 values between 190 and 270 ng/mL against this enzyme.[11]

Mechanistic Insights: How Pyridine Scaffolds Inhibit Enzymes

The nitrogen atom in the pyridine ring plays a crucial role in its inhibitory activity. It can act as a hydrogen bond acceptor, interacting with key amino acid residues in the enzyme's active site. This interaction is often critical for the inhibitor's binding affinity and selectivity.

Diagram of a Pyridine-Based Inhibitor in a Kinase Active Site:

Kinase_Inhibition cluster_enzyme Kinase ATP-Binding Pocket cluster_inhibitor Pyridine-Based Inhibitor Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Pyridine_Ring Pyridine Ring (N atom) Pyridine_Ring->Hinge H-bond R1_Group R1 Group R1_Group->Gatekeeper van der Waals R2_Group R2 Group R2_Group->Hydrophobic_Pocket Hydrophobic Interaction

Caption: A simplified model of a pyridine-based inhibitor binding to a kinase active site.

This diagram illustrates the key interactions:

  • The nitrogen atom of the pyridine ring forms a critical hydrogen bond with the backbone amide of a hinge region residue.

  • Substituents on the pyridine ring (R1 and R2 groups) can engage in van der Waals and hydrophobic interactions with other residues in the active site, such as the gatekeeper residue and a hydrophobic pocket. These interactions contribute to the inhibitor's overall potency and selectivity.

Conclusion

The pyridine scaffold is a remarkably versatile and privileged structure in the design of potent and selective enzyme inhibitors. This guide has provided a framework for comparing the inhibitory potency of different pyridine-based compounds, emphasizing the importance of standardized experimental protocols and a deep understanding of the underlying biochemical principles. The provided data and mechanistic insights serve as a valuable resource for researchers in drug discovery and development, facilitating the rational design of next-generation therapeutics. The continued exploration of the chemical space around the pyridine nucleus promises to yield even more effective and targeted enzyme inhibitors in the future.[3]

References

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • A Brief View on Pyridine Compounds. (2024). Open Access Journals. Retrieved January 28, 2026, from [Link]

  • De, S., Kumar, S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15998–16025. [Link]

  • Wang, W., Li, D., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1998. [Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. (2023). ACS Omega. [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Picolinic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, esteemed researchers, to this in-depth guide on the synthetic routes to substituted picolinic acids. As a cornerstone moiety in numerous pharmaceuticals, agrochemicals, and advanced materials, the efficient and selective synthesis of these pyridine derivatives is of paramount importance.[1][2] This guide moves beyond a mere recitation of protocols; it is designed to provide you with the strategic insights and comparative data necessary to select and optimize the ideal synthetic route for your specific target molecule. We will explore the nuances of classical, workhorse reactions and delve into the elegance and efficiency of modern catalytic methodologies.

The Strategic Landscape of Picolinic Acid Synthesis

The journey to a substituted picolinic acid can be broadly categorized into two strategic approaches: the derivatization of a pre-formed picolinic acid core or the construction of the substituted pyridine ring with the carboxylic acid functionality installed ab initio or introduced at a late stage. The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.

This guide will focus on the most prevalent and impactful synthetic transformations, providing a comparative framework to inform your synthetic planning. We will dissect the following key methodologies:

  • Classical Routes:

    • Oxidation of Substituted 2-Picolines

    • Hydrolysis of 2-Cyanopyridines

  • Modern Methodologies:

    • Directed ortho-Metalation (DoM)

    • Transition-Metal-Catalyzed C-H Carboxylation

    • Cross-Coupling Reactions for Late-Stage Functionalization

    • Multi-Component Reactions

Classical Synthetic Routes: The Tried and True

These methods have long been the bedrock of picolinic acid synthesis, valued for their scalability and use of readily available starting materials. However, they often contend with challenges related to harsh reaction conditions and limited functional group tolerance.

Oxidation of Substituted 2-Picolines

The oxidation of the methyl group of a 2-picoline is a direct and historically significant route to picolinic acids.[3][4] This approach is particularly attractive when the desired substituted 2-picoline is commercially available or easily accessible.

Mechanism and Rationale: The core principle of this transformation involves the use of a strong oxidizing agent to convert the alkyl side chain to a carboxylic acid. The pyridine ring is relatively electron-deficient and thus somewhat resistant to oxidation, allowing for selective transformation of the methyl group under controlled conditions. The choice of oxidant and reaction conditions is critical to prevent over-oxidation and decomposition of the pyridine ring.

Common Oxidizing Agents and Their Characteristics:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Aqueous, often basic, heatedInexpensive, powerful oxidantHarsh conditions, can lead to ring degradation, MnO₂ waste
Nitric Acid (HNO₃) Concentrated, high temperaturesStrong oxidantExtremely harsh, hazardous, generates NOx gases
Catalytic Air/O₂ Oxidation V₂O₅/TiO₂ catalyst, high temp."Greener" approach, scalableRequires specialized equipment, catalyst optimization can be challenging

Experimental Protocol: Potassium Permanganate Oxidation of 2-Picoline

This protocol is adapted from Organic Syntheses.[3]

  • Setup: In a 5-L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2.5 L of water and 50 g (0.54 mol) of 2-picoline.

  • First Addition of Oxidant: Add 90 g (0.57 mol) of potassium permanganate to the stirred solution. Heat the mixture on a steam bath until the characteristic purple color of the permanganate has largely disappeared (approximately 1 hour).

  • Second Addition of Oxidant: Introduce a second 90 g portion of potassium permanganate, followed by 500 mL of water. Continue heating until the purple color is no longer visible (2–2.5 hours).

  • Workup: Allow the reaction mixture to cool slightly and filter to remove the manganese dioxide precipitate. Wash the filter cake with 1 L of hot water.

  • Isolation: Concentrate the filtrate under reduced pressure to a volume of 150–200 mL. Acidify the solution with concentrated hydrochloric acid and evaporate to dryness. The solid residue is then extracted with hot ethanol.

  • Purification: Pass dry hydrogen chloride gas through the combined ethanolic extracts to precipitate picolinic acid hydrochloride. The product can be further purified by recrystallization.

Yield: 50–51% for the hydrochloride salt.[3]

Causality and Trustworthiness: The stepwise addition of KMnO₄ helps to control the exothermicity of the reaction and minimize side reactions. The use of a large volume of water is crucial for solubilizing the reactants and dissipating heat. The isolation through the hydrochloride salt is an effective purification strategy. This protocol, being from a reputable source like Organic Syntheses, provides a high degree of trustworthiness.

Hydrolysis of 2-Cyanopyridines

The hydrolysis of a 2-cyanopyridine is another robust and high-yielding method for accessing picolinic acids.[5] This route is often employed in industrial settings, where the 2-cyanopyridine precursor is typically generated through the ammoxidation of 2-picoline.[4]

Mechanism and Rationale: The cyano group is readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an intermediate amide, which is then further hydrolyzed. Basic hydrolysis is often preferred as it avoids potential side reactions associated with strong acids.

Experimental Protocol: Basic Hydrolysis of 2-Cyanopyridine

This protocol is a representative laboratory-scale procedure.[5]

  • Setup: In a 500 mL three-necked flask, combine 100 g of 2-cyanopyridine and 200 g of deionized water.

  • Reaction: Stir the mixture and heat to 50°C. Slowly add 128.2 g of 30% sodium hydroxide solution. After the addition is complete, heat the reaction to reflux for 4 hours.

  • Workup: After cooling, carefully acidify the reaction mixture with 30% hydrochloric acid to a pH of 2.5 to precipitate the picolinic acid.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.

Yield: 89.6%.[5]

Causality and Trustworthiness: The use of a stoichiometric excess of a strong base ensures the complete hydrolysis of both the nitrile and the intermediate amide. The careful control of pH during the workup is critical for the efficient precipitation and isolation of the product. The high reported yield makes this a very reliable method for the synthesis of the parent picolinic acid.

Modern Synthetic Methodologies: Precision and Versatility

Modern synthetic chemistry has ushered in an era of highly selective and efficient reactions that often operate under milder conditions than their classical counterparts. These methods offer unparalleled opportunities for the synthesis of complex and highly functionalized picolinic acids.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[3][6][7] In the context of picolinic acid synthesis, a directing metalation group (DMG) on the pyridine ring guides a strong base to deprotonate the adjacent ortho position, creating a nucleophilic organometallic intermediate that can be trapped with an electrophile.

Mechanism and Rationale: The DMG, which contains a heteroatom (e.g., O, N), coordinates to the lithium of a strong base (e.g., n-BuLi, LDA). This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction. The resulting aryllithium species can then react with various electrophiles. For the synthesis of picolinic acids, carbon dioxide is a common electrophile.

Catalytic Cycle for C-H Carboxylation.

Advantages and Challenges: This approach offers the potential for high regioselectivity, often directed by a functional group on the pyridine substrate. However, the development of highly active and robust catalysts remains an active area of research. The thermodynamic stability of CO₂ presents a significant challenge to overcome. [8]

Cross-Coupling Reactions for Late-Stage Functionalization

For the synthesis of highly elaborate substituted picolinic acids, transition-metal-catalyzed cross-coupling reactions are an indispensable tool. [9][10]These reactions allow for the precise introduction of a wide array of substituents onto a pre-functionalized picolinic acid scaffold, typically a halogenated derivative.

Key Cross-Coupling Reactions and Their Applications:

  • Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. [11][12]It is widely used for the formation of C-C bonds, enabling the synthesis of aryl- or heteroaryl-substituted picolinic acids.

  • Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. [13][14][15][16]It is the premier method for introducing alkynyl substituents onto a picolinic acid core.

Mechanism of Suzuki-Miyaura Coupling:

Suzuki_Coupling Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex Ar-Pd(II)-X Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar' Transmetalation->PdII_Ar_Ar Red_Elim Reductive Elimination PdII_Ar_Ar->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Aryl-Picolinic Acid Red_Elim->Product Halo_Picolinic Halo-Picolinic Acid (Ar-X) Halo_Picolinic->Ox_Add Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Strategic Implementation: The power of cross-coupling lies in its modularity. A single halogenated picolinic acid precursor can be converted into a diverse library of derivatives by simply varying the coupling partner. This is particularly valuable in drug discovery and development, where structure-activity relationships are explored.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. [17][18] A Representative MCR for Picolinate Synthesis: A recently developed method utilizes a multi-component reaction involving an aldehyde, malononitrile, ammonium acetate, and a pyruvate derivative, catalyzed by a heterogeneous zirconium-based metal-organic framework (MOF), to produce highly substituted picolinates. [17][19] Mechanism and Rationale: The reaction proceeds through a cascade of intermediates, including a Knoevenagel condensation product and a Michael addition adduct, which then undergoes cyclization and subsequent oxidation to afford the aromatic picolinate. The catalyst plays a crucial role in activating the reactants and facilitating the key bond-forming steps.

This approach is particularly powerful for rapidly generating molecular diversity from simple and readily available building blocks.

Comparative Analysis and Future Outlook

Synthetic RouteStarting MaterialsKey ReagentsConditionsYieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Oxidation of 2-Picolines Substituted 2-picolinesKMnO₄, HNO₃, CatalystsHarsh (high temp, strong acid/base)Moderate to GoodLimited by functional group toleranceScalable, inexpensive starting materialsHarsh conditions, waste generation
Hydrolysis of 2-Cyanopyridines Substituted 2-cyanopyridinesStrong acid or baseModerate to harshHigh to ExcellentGenerally goodHigh yields, reliablePrecursor synthesis may be required
Directed ortho-Metalation (DoM) Substituted pyridines with DMGStrong, hindered bases (LDA, LiTMP), CO₂Cryogenic temperaturesVariableBroad, dependent on DMGHigh regioselectivity, versatileRequires stoichiometric strong base, cryogenic conditions
C-H Carboxylation Substituted pyridinesTransition-metal catalysts, CO₂Mild to moderateVariableDevelopingAtom-economical, avoids pre-functionalizationCatalyst development is ongoing
Cross-Coupling Reactions Halogenated picolinic acidsPd catalysts, boronic acids, alkynesMild to moderateGood to ExcellentVery broadHigh functional group tolerance, modularRequires pre-functionalized starting materials
Multi-Component Reactions Aldehydes, nitriles, etc.Catalyst (e.g., MOF)Often mildGood to ExcellentBroadHigh efficiency, rapid diversity generationCan be complex to optimize

The synthesis of substituted picolinic acids is a mature field that continues to evolve. While classical methods remain valuable for their scalability and cost-effectiveness, particularly for simpler targets, modern catalytic approaches offer unparalleled precision and versatility for the construction of complex, highly functionalized molecules. The future of picolinic acid synthesis will undoubtedly be shaped by the continued development of more efficient and sustainable catalytic systems, particularly those that enable the direct and selective functionalization of C-H bonds.

As researchers and drug development professionals, a thorough understanding of this diverse synthetic toolbox is essential for the successful and efficient realization of your target molecules.

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